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Compound of Interest

(R)-2-

Compound Name:
Ethynylazetidinehydrochloride

Cat. No.: B13013981

Get Quote

Executive Summary

(R)-2-Ethynylazetidine HCI (CAS: 2306254-11-3) is a high-value chiral fragment used in the
synthesis of covalent inhibitors and conformationaly restricted peptidomimetics. Unlike its well-

characterized precursor, (R)-azetidine-2-carboxylic acid, the specific optical rotation (

) of the ethynyl derivative is often proprietary or batch-dependent due to varying salt
stoichiometry and hygroscopicity.

This guide provides the authoritative reference framework for validating the stereochemical
integrity of (R)-2-Ethynylazetidine HCI, using its precursor as a primary anchor and outlining the
definitive protocol for optical purity determination.

Physicochemical Reference Specifications
Target Molecule vs. Chiral Precursor

The most reliable method to verify the absolute configuration of the ethynyl derivative is to
trace the optical rotation of its starting material, as the synthetic transformation (reduction
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homologation) generally preserves the stereocenter.

Target: (R)-2-

Anchor: (R)-Azetidine-2-

Property - . .
Ethynylazetidine HCI carboxylic acid
Azetidine ring with C2-ethynyl Azetidine ring with C2-carboxyl
Structure
group group
CAS Number 2306254-11-3 7729-30-8
MW 117.58 g/mol 101.10 g/mol

Stereochemistry

(R)-Enantiomer

(R)-Enantiomer

Specific Rotation

Batch Specific (Refer to CoA)*

(
)

Expected Sign

Likely (+) based on precursor

Positive (+)

Solubility

High (Water, Methanol, DMSO)

High (Water)

Physical Form

Hygroscopic white/off-white
solid

Crystalline solid

> Note: Due to the hygroscopic nature of the HCI salt, optical rotation values can fluctuate

based on water content. Enantiomeric Excess (ee%) determination via Chiral HPLC is

recommended over simple rotation for final release testing.

Comparative Analysis: Salt vs. Free Base

When sourcing or handling this building block, the form significantly impacts stability and

analysis.
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(R)-2-Ethynylazetidine Free

Feature (R)-2-Ethynylazetidine HCI
Base
High. Protonation prevents Low. Prone to dimerization and
Stability polymerization of the strained oxidation. Store under inert
ring and reactive alkyne. gas at -20°C.
) Free-flowing solid (if dry); o ) )
Handling ) ) Volatile oil or low-melting solid.
sticky if wet.
Suitable for Requires non-polar solvents
Analytics agueous/polarimetry analysis. (CHCI3); difficult to weigh

[1]

accurately.

Recommendation

Preferred for storage and solid-

phase synthesis.

Generate in situ immediately

before coupling.

Experimental Protocol: Optical Purity Validation

Since a universal literature value for the HCI salt is not standardized, the following self-

validating protocol ensures data integrity.

Method A: Specific Rotation Measurement ()

Objective: Establish batch consistency and identity.

 Instrument: Digital Polarimeter with Na-D line (589 nm).

e Solvent: Methanol (HPLC Grade) or Water (Milli-Q). Note: Methanol is preferred to minimize

hydrolysis risks if the salt is acidic.

e Preparation:

o Weigh exactly

of (R)-2-Ethynylazetidine HCI.

o Dissolve in a

volumetric flask.
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o Critical Step: Measure moisture content via Karl Fischer titration simultaneously. Correct
the mass for water content to calculate the dry basis rotation.

¢ Measurement:

o Equilibrate cell to

o Record average of 5 measurements.
» Calculation:

Where

= observed rotation,

= path length (dm),

= concentration (g/100mL).

Method B: Enantiomeric Excess via Derivatization (Gold
Standard)

Optical rotation is insufficient for distinguishing 95% ee from 99% ee. Use Mosher's Amide
analysis for definitive proof.

e Reagent: (S)-(+)-
-Methoxy-

-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-CI).

e Reaction: React (R)-2-Ethynylazetidine HCI with (S)-MTPA-CI in Pyridine/DCM.
e Analysis:

NMR or

NMR.
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* Interpretation: The presence of a single set of diastereomeric peaks confirms enantiopurity. A
split signal indicates racemization.

Synthesis & QC Workflow Diagram

The following diagram illustrates the critical control points where stereochemistry must be
validated to ensure the integrity of the final (R)-2-Ethynylazetidine HCI product.
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Figure 1: Stereochemical integrity workflow. The positive rotation of the starting material serves
as the initial anchor for the chiral lineage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Comparison & Validation Guide: (R)-2-
Ethynylazetidine HCI]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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